molecular formula C19H15N3O3S B11571304 (5Z)-5-[(5-methylfuran-2-yl)methylidene]-2-[4-(prop-2-en-1-yloxy)phenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-5-[(5-methylfuran-2-yl)methylidene]-2-[4-(prop-2-en-1-yloxy)phenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11571304
M. Wt: 365.4 g/mol
InChI Key: HWFQZRVQZBYGTN-WJDWOHSUSA-N
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Description

The compound “(5Z)-5-[(5-METHYLFURAN-2-YL)METHYLIDENE]-2-[4-(PROP-2-EN-1-YLOXY)PHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE” is a complex organic molecule that features multiple functional groups, including a furan ring, a phenyl group, and a triazolothiazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the furan and phenyl intermediates. These intermediates are then subjected to a series of condensation and cyclization reactions to form the triazolothiazole core. Common reagents used in these reactions include aldehydes, amines, and thiols, under conditions such as refluxing in organic solvents or using microwave-assisted synthesis.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms. The choice of solvents, catalysts, and purification methods would be tailored to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The double bonds in the molecule can be reduced to form saturated derivatives.

    Substitution: The phenyl and furan rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the double bonds may produce fully saturated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest that it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets could make it useful in the treatment of diseases such as cancer, infections, or neurological disorders.

Industry

In industry, this compound could find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, it could inhibit enzymes by binding to their active sites, or it could interact with receptors to modulate signaling pathways. Detailed studies, including molecular docking and biochemical assays, would be required to elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-[(5-METHYLFURAN-2-YL)METHYLIDENE]-2-[4-(METHOXY)PHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE
  • (5Z)-5-[(5-METHYLFURAN-2-YL)METHYLIDENE]-2-[4-(ETHOXY)PHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE

Uniqueness

The uniqueness of the compound lies in its specific combination of functional groups and its triazolothiazole core. This structure imparts unique chemical and biological properties that distinguish it from similar compounds. For example, the presence of the furan ring may enhance its ability to interact with certain biological targets, while the triazolothiazole core may confer stability and reactivity.

Properties

Molecular Formula

C19H15N3O3S

Molecular Weight

365.4 g/mol

IUPAC Name

(5Z)-5-[(5-methylfuran-2-yl)methylidene]-2-(4-prop-2-enoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C19H15N3O3S/c1-3-10-24-14-8-5-13(6-9-14)17-20-19-22(21-17)18(23)16(26-19)11-15-7-4-12(2)25-15/h3-9,11H,1,10H2,2H3/b16-11-

InChI Key

HWFQZRVQZBYGTN-WJDWOHSUSA-N

Isomeric SMILES

CC1=CC=C(O1)/C=C\2/C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)OCC=C)S2

Canonical SMILES

CC1=CC=C(O1)C=C2C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)OCC=C)S2

Origin of Product

United States

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